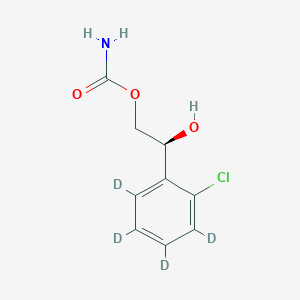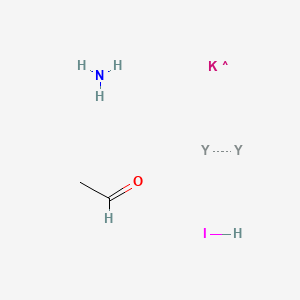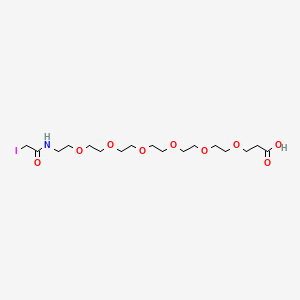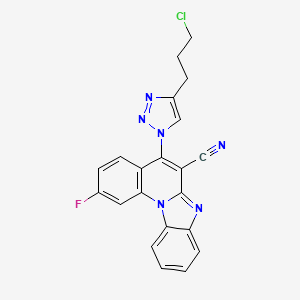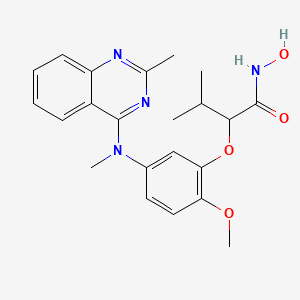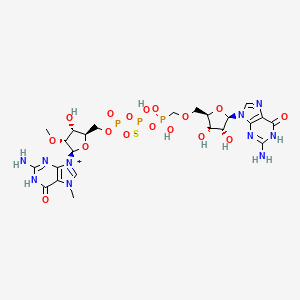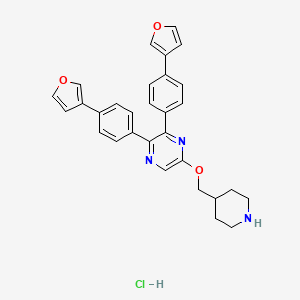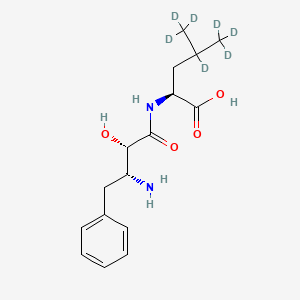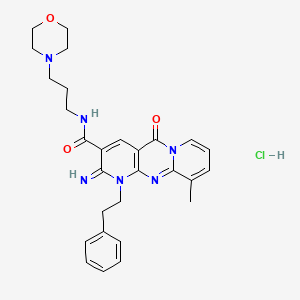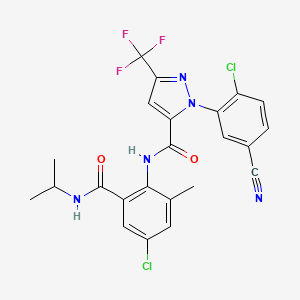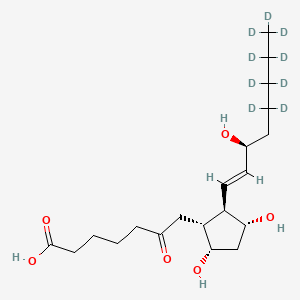
6-Ketoprostaglandin F1alpha-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Keto Prostaglandin F1 is a stable metabolite of prostacyclin, a major prostanoid synthesized by vascular endothelium. Prostacyclin is known for its potent vasodilatory and platelet anti-aggregating properties. 6-Keto Prostaglandin F1 is produced through the non-enzymatic hydrolysis of prostacyclin in plasma and serves as an indicator of prostacyclin formation both in vivo and in vitro .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Keto Prostaglandin F1 can be synthesized from prostacyclin through non-enzymatic hydrolysis. The process involves the breakdown of prostacyclin in plasma, resulting in the formation of 6-Keto Prostaglandin F1 with a half-life of approximately 3 minutes .
Industrial Production Methods: Industrial production of 6-Keto Prostaglandin F1 typically involves the extraction and purification of prostacyclin from biological sources, followed by controlled hydrolysis to produce the stable metabolite. Advanced techniques such as liquid chromatography and mass spectrometry are employed to ensure the purity and stability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Keto Prostaglandin F1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize 6-Keto Prostaglandin F1.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various prostaglandin derivatives and metabolites, which play significant roles in physiological processes .
Applications De Recherche Scientifique
6-Keto Prostaglandin F1 has a wide range of scientific research applications:
Chemistry: Used as a marker for prostacyclin biosynthesis and metabolism studies.
Biology: Investigated for its role in cellular signaling and regulatory mechanisms.
Medicine: Explored for its potential therapeutic effects in cardiovascular diseases, inflammation, and cancer.
Industry: Utilized in the development of diagnostic assays and pharmaceutical formulations
Mécanisme D'action
6-Keto Prostaglandin F1 exerts its effects by interacting with specific molecular targets and pathways. It is a stable breakdown product of prostacyclin, which acts as a potent vasodilator and platelet anti-aggregating agent. The compound influences various signaling pathways, including those involving cyclic adenosine monophosphate (cAMP) and nitric oxide (NO), to regulate vascular tone and platelet function .
Comparaison Avec Des Composés Similaires
Prostacyclin (PGI2): The parent compound of 6-Keto Prostaglandin F1, known for its potent vasodilatory and anti-aggregating properties.
Prostaglandin E1 (PGE1): Another prostaglandin with vasodilatory effects, used clinically to treat erectile dysfunction and peripheral artery disease.
Prostaglandin F2α (PGF2α): Involved in the regulation of reproductive processes and uterine contractions.
Uniqueness: 6-Keto Prostaglandin F1 is unique due to its stability and role as a reliable marker for prostacyclin biosynthesis. Unlike its parent compound, prostacyclin, which has a very short half-life, 6-Keto Prostaglandin F1 remains stable in biological fluids, making it valuable for diagnostic and research purposes .
Propriétés
Formule moléculaire |
C20H34O6 |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-5,5,6,6,7,7,8,8,8-nonadeuterio-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1/i1D3,2D2,3D2,4D2 |
Clé InChI |
KFGOFTHODYBSGM-XHLNDWJQSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O |
SMILES canonique |
CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


